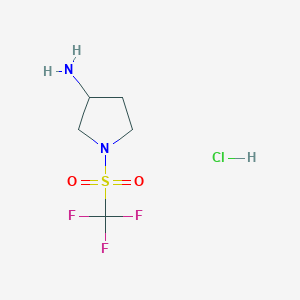
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethanesulfonyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Trifluoromethanesulfonyl Group: The trifluoromethanesulfonyl group can be introduced through the reaction of benzynes with trifluoromethanesulfonylating agents under heating conditions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring provides structural rigidity and can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Trifluoromethanesulfonyl Compounds: Aryl triflones, which contain the trifluoromethanesulfonyl group, are similar in their electron-withdrawing properties but differ in their aromatic ring structures.
The uniqueness of this compound lies in the combination of the trifluoromethanesulfonyl group with the pyrrolidine ring, providing a distinct set of chemical and biological properties.
Biological Activity
1-Trifluoromethanesulfonylpyrrolidin-3-aminehydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C5H8ClF3N2O2S
- Molecular Weight: 236.64 g/mol
- IUPAC Name: 1-Trifluoromethanesulfonylpyrrolidin-3-amine hydrochloride
- Canonical SMILES: C1CC(NC(=S)S(C(F)(F)F)=O)C1
This compound features a pyrrolidine ring substituted with a trifluoromethanesulfonyl group, which is critical for its biological activity.
This compound exhibits various biological activities primarily through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation: It interacts with various receptors, influencing signaling pathways associated with inflammation and other physiological processes.
Pharmacological Effects
Research has indicated that this compound possesses several notable pharmacological effects:
- Antimicrobial Activity: Demonstrates effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties: Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.
Comparative Biological Activity
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
Antimicrobial Efficacy:
A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 16 µg/mL against S. aureus, indicating significant antibacterial properties.
Inflammation Model:
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
-
Antimicrobial Studies:
- The compound was effective against multiple bacterial strains, indicating broad-spectrum antimicrobial activity.
- Mechanistic studies revealed that it disrupts bacterial cell wall integrity.
-
Anti-inflammatory Mechanisms:
- Research indicated that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
- The reduction in cytokine levels suggests a pathway for therapeutic use in inflammatory diseases.
Properties
Molecular Formula |
C5H10ClF3N2O2S |
|---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F3N2O2S.ClH/c6-5(7,8)13(11,12)10-2-1-4(9)3-10;/h4H,1-3,9H2;1H |
InChI Key |
ZRLVDKOFTHFBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















